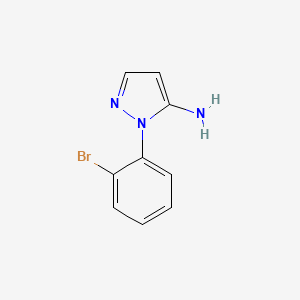

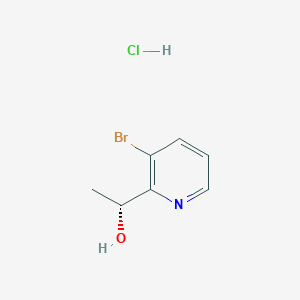

1-(2-Bromophenyl)-1H-pyrazol-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

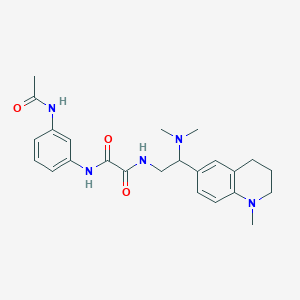

The compound "1-(2-Bromophenyl)-1H-pyrazol-5-amine" is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. The presence of a bromine atom on the phenyl ring and an amine group on the pyrazole ring suggests potential for various chemical reactions and interactions.

Synthesis Analysis

The synthesis of related pyrazole derivatives often involves the reaction of primary amines with other organic intermediates. For instance, o-Bromophenyl isocyanide reacts with primary amines under CuI catalysis to afford 1-substituted benzimidazoles, which indicates that similar catalytic conditions could potentially be used for synthesizing the compound . Additionally, the synthesis of N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles and their bromo derivatives has been achieved by reacting primary and secondary amines with tosylates of related pyrazole compounds .

Molecular Structure Analysis

X-ray diffraction studies have been used to characterize the molecular structure of similar compounds. For example, the crystal structure of 5-(5-bromo-2-thienyl)-1-(phenyl)-3-phenyl-2-pyrazoline revealed that the pyrazoline ring adopts an envelope conformation, and the presence of a chiral center was identified . Such studies are crucial for understanding the three-dimensional arrangement of atoms within the molecule and can provide insights into the molecular structure of "1-(2-Bromophenyl)-1H-pyrazol-5-amine".

Chemical Reactions Analysis

The reactivity of pyrazole derivatives can be inferred from the chemical behavior of similar compounds. For instance, the interaction of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with carboxylic acids has been shown to form cocrystalline products, some involving proton transfer . This suggests that "1-(2-Bromophenyl)-1H-pyrazol-5-amine" may also participate in hydrogen bonding and potentially form cocrystals with suitable partners.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be studied through various spectroscopic techniques. Vibrational and electronic absorption spectral studies provide information on the equilibrium geometry, bonding features, and electronic properties of these compounds . For example, the FT-IR and FT-Raman spectra of 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole have been measured, and DFT calculations have been used to analyze the vibrational frequencies and hyperpolarizability . Such studies are essential for understanding the physical and chemical properties of "1-(2-Bromophenyl)-1H-pyrazol-5-amine".

Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Structure :

- Ö. Tamer et al. (2016) synthesized 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine and performed structural characterization using X-ray diffraction. The study highlighted its stable molecular structure and potential for intramolecular charge transfer, indicating nonlinear optical properties (Tamer et al., 2016).

Chemical Reactions and Derivatives :

- A. Şener et al. (2002) conducted studies on reactions of cyclic oxalyl compounds with hydrazines, leading to various pyrazole derivatives. This work contributes to understanding the versatility of pyrazole compounds in forming different chemical structures (Şener et al., 2002).

- A. K. Kamal El‐Dean et al. (2018) synthesized novel furo[3,2-e]pyrazolo[3,4-b]pyrazines, indicating the potential of pyrazole derivatives in forming complex heterocyclic compounds (El‐Dean et al., 2018).

X-ray Diffraction and DFT Studies :

- P. Szlachcic et al. (2020) analyzed pyrazole derivatives using X-ray diffraction and DFT calculations, providing insights into the impact of intramolecular hydrogen bonding on their reactivity (Szlachcic et al., 2020).

Potential Pharmaceutical Applications :

- F. Bondavalli et al. (1988) synthesized N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles and their derivatives, showing promising analgesic and other activities in preclinical models (Bondavalli et al., 1988).

Synthesis of Other Derivatives and Compounds :

- S. P. Veettil and K. Haridas (2009) reported the synthesis of a compound involving 1,3-diphenyl-1H-pyrazol-4-yl, highlighting the compound's relevance in chemical synthesis (Veettil & Haridas, 2009).

Amidation Procedures and Derivatives :

- Hao Yang et al. (2017) developed an efficient synthesis for 1-(4-bromophenyl)-1H-tetrazol-5-amine and its amide derivatives, demonstrating the flexibility of pyrazole compounds in forming a variety of chemical structures (Yang et al., 2017).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(2-bromophenyl)pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c10-7-3-1-2-4-8(7)13-9(11)5-6-12-13/h1-6H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSXYTEXGKBYULM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=CC=N2)N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromophenyl)-1H-pyrazol-5-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[(3S,4R)-3,4-dihydroxycyclohexyl]carbamate](/img/structure/B2524421.png)

![N-[4-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2524426.png)

![(2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2524427.png)

![N-{2-ethyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4(12),5,7,9-pentaen-9-yl}-2-phenylacetamide](/img/structure/B2524433.png)

![1-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2524434.png)

![Methyl 1-[(4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino]cyclohexane-1-carboxylate](/img/structure/B2524442.png)